molecular formula C15H18N2O2 B3037741 (3,4-Dimethoxybenzyl)pyridin-4-ylmethylamine CAS No. 57342-20-8

(3,4-Dimethoxybenzyl)pyridin-4-ylmethylamine

Cat. No.: B3037741
CAS No.: 57342-20-8
M. Wt: 258.32 g/mol
InChI Key: LVPMLJSXCNQANT-UHFFFAOYSA-N
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Description

(3,4-Dimethoxybenzyl)pyridin-4-ylmethylamine is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a pyridine ring attached to a benzylamine moiety, which is further substituted with two methoxy groups at the 3 and 4 positions on the benzyl ring.

Preparation Methods

The synthesis of (3,4-Dimethoxybenzyl)pyridin-4-ylmethylamine typically involves the following steps:

    Synthetic Routes: The preparation of this compound can be achieved through a multi-step synthetic route. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with pyridin-4-ylmethylamine under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(3,4-Dimethoxybenzyl)pyridin-4-ylmethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides, leading to the formation of various substituted derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines.

Scientific Research Applications

(3,4-Dimethoxybenzyl)pyridin-4-ylmethylamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has potential biological activities, making it a subject of interest in the study of enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxybenzyl)pyridin-4-ylmethylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways involved depend on the specific biological context, but may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

(3,4-Dimethoxybenzyl)pyridin-4-ylmethylamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 3,4-dimethoxybenzylamine, pyridin-4-ylmethylamine, and other substituted benzylamines share structural similarities.

    Uniqueness: The presence of both the pyridine ring and the 3,4-dimethoxybenzyl group in this compound provides unique chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-18-14-4-3-13(9-15(14)19-2)11-17-10-12-5-7-16-8-6-12/h3-9,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPMLJSXCNQANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212172
Record name N-[(3,4-Dimethoxyphenyl)methyl]-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57342-20-8
Record name N-[(3,4-Dimethoxyphenyl)methyl]-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57342-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3,4-Dimethoxyphenyl)methyl]-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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